Product packaging for 4-Amidinophenylbenzoate(Cat. No.:CAS No. 50466-20-1)

4-Amidinophenylbenzoate

Cat. No.: B1197839
CAS No.: 50466-20-1
M. Wt: 240.26 g/mol
InChI Key: IGTONLPXDLZDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of 4-Amidinophenylbenzoate as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific target, often a protein. nih.govgoogle.com The quality of a chemical probe is determined by its potency, selectivity, and a well-understood mechanism of action. biocurate.com this compound functions as a chemical probe, specifically as a temporary or reversible inhibitor of certain enzymes, most notably serine proteases. interchim.frlibretexts.org Its utility lies in its ability to interact with the active site of these enzymes, allowing researchers to investigate their function and role in various biological processes. interchim.frontosight.ai The compound's structure, featuring a benzoate (B1203000) ester linked to a phenyl ring bearing an amidine group, is key to this inhibitory activity. ontosight.ai

Significance of the Amidine Functional Group in Chemical Biology Research

The amidine group (-C(=NH)NH2) is a critical component of this compound's function as a chemical probe. ontosight.ai Amidines are recognized for their ability to participate in biological interactions, often serving as pharmacophores in bioactive molecules. frontiersin.org Their basicity and capacity to form hydrogen bonds allow them to interact with specific residues in the active sites of enzymes, such as the aspartate residue commonly found at the bottom of the specificity pocket of trypsin-like serine proteases. This interaction is fundamental to the inhibitory mechanism of many synthetic protease inhibitors. The presence of the amidine group in this compound is a primary determinant of its specificity for certain classes of proteases.

Overview of Key Academic Research Trajectories for this compound

Research involving this compound has primarily focused on its role as an inhibitor of serine proteases. These enzymes are involved in a wide array of physiological and pathological processes, making them important targets for study.

One significant area of research is in hemostasis and thrombosis. This compound has been investigated as an inhibitor of key coagulation factors, which are serine proteases. For instance, it has been shown to inhibit thrombin and Factor Xa, crucial enzymes in the blood clotting cascade. This has led to its evaluation, alongside similar p-amidinophenyl esters, as a potential antithrombotic agent.

Another research trajectory involves its use in studying microbial pathogenesis. For example, it has been utilized in studies of proteases from Staphylococcus aureus, a bacterium with several extracellular proteases that contribute to its virulence. researchgate.net By inhibiting these proteases, researchers can dissect their specific roles in the infection process.

Furthermore, this compound has found application in reproductive biology research as an inhibitor of acrosin. frontiersin.org Acrosin is a serine protease located in the acrosome of sperm and is essential for fertilization. frontiersin.org Studying its inhibition helps to understand the molecular mechanisms of sperm-egg interaction. frontiersin.org

The compound, under the name Pefabloc® Try, is also used as a tool to prevent unwanted proteolytic activity during the isolation and purification of proteins. interchim.fr It acts by acylating the serine residue in the active site of trypsin-like serine proteases, forming a temporary benzoyl-enzyme complex. interchim.fr The subsequent slow deacylation allows for the recovery of the enzyme's activity if desired. interchim.fr

Chemical and Physical Properties

PropertyValueSource
Chemical Name This compound hydrochloride hydrate interchim.fr
Molecular Formula C14H12N2O2・HCl・H2O interchim.fr
Molecular Weight 294.7 g/mol interchim.fr
Solubility Readily soluble in water (12.5 mg/ml) and ethanol (B145695) (>50.0 mg/ml) interchim.fr

Inhibitory Constants of this compound (as Pefabloc® Try)

The following table provides the deacylation rate constants (k3) and the half-time of reactivation (t½) for enzymes inhibited by this compound, demonstrating its temporary inhibitory nature. interchim.fr

Enzymek3 (min⁻¹)t½ (min)Conditions
tPA (tissue Plasminogen Activator) 0.292.4pH 7.5, 37°C
Trypsin 0.1086.4pH 7.2, 25°C

Table data sourced from Interchim product information sheet for Pefabloc® Try. interchim.fr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O2 B1197839 4-Amidinophenylbenzoate CAS No. 50466-20-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50466-20-1

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

phenyl 4-carbamimidoylbenzoate

InChI

InChI=1S/C14H12N2O2/c15-13(16)10-6-8-11(9-7-10)14(17)18-12-4-2-1-3-5-12/h1-9H,(H3,15,16)

InChI Key

IGTONLPXDLZDKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=N)N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=N)N

Synonyms

4-(aminoiminomethyl)-benzoic acid phenyl ester
4-amidinophenyl benzoate
4-amidinophenylbenzoate

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 4 Amidinophenylbenzoate

Established Synthetic Pathways to 4-Amidinophenylbenzoate

The creation of this compound has been approached through several established chemical reactions, each offering distinct advantages in terms of yield, purity, and scalability. ontosight.ai

Esterification Reactions in this compound Synthesis

The most direct and common method for synthesizing this compound is through the esterification of 4-amidinophenol with benzoic acid or its derivatives. ontosight.ai This reaction typically involves the formation of an ester linkage between the hydroxyl group of 4-amidinophenol and the carboxyl group of benzoic acid. Various coupling agents and catalysts can be employed to facilitate this transformation, and the reaction conditions can be optimized to maximize the yield and purity of the final product. organic-chemistry.org

A general representation of this esterification is as follows:

4-Amidinophenol + Benzoic Acid Derivative → this compound + Byproduct

The choice of the benzoic acid derivative can influence the reaction's efficiency and the properties of the resulting ester.

Alternative Synthetic Routes for this compound Scaffolds (e.g., Pinner Reaction, Thioamidation)

Beyond direct esterification, alternative routes can be employed to construct the core this compound structure. These methods often involve the synthesis of the amidine functionality as a key step.

The Pinner reaction provides a classic method for synthesizing amidines from nitriles. jk-sci.comwikipedia.org This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol to form an imidate salt, known as a Pinner salt. jk-sci.comwikipedia.orgnumberanalytics.comyoutube.com This intermediate can then be reacted with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.orgyoutube.com For the synthesis of a this compound scaffold, a nitrile-substituted benzoate (B1203000) ester could be a suitable starting material. The reaction proceeds under anhydrous conditions, often using gaseous hydrogen chloride, to prevent the decomposition of the imidate salt. youtube.com

The general steps of the Pinner reaction are:

Formation of the Pinner Salt: A nitrile reacts with an alcohol in the presence of an acid catalyst (e.g., HCl). numberanalytics.comyoutube.com

Ammonolysis: The resulting imidate salt is treated with ammonia to form the amidine. youtube.com

Thioamidation represents another pathway to amidines. This typically involves the conversion of an amide to a thioamide, which is then further reacted to form the amidine. While less direct for the synthesis of this compound itself, this methodology is a valuable tool in the broader synthesis of amidine-containing compounds.

Modern Synthetic Methodologies (e.g., Microwave-Assisted Techniques, Electrochemical Synthesis)

Modern synthetic chemistry has introduced techniques that can enhance the efficiency and environmental friendliness of chemical reactions.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. oatext.com This technique can be applied to the esterification process for synthesizing this compound, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. ontosight.aimdpi.com The use of microwave irradiation can also enable solvent-free reaction conditions, further contributing to the "green" aspects of the synthesis. oatext.combeilstein-journals.org

Electrochemical synthesis offers another innovative approach. While direct electrochemical synthesis of this compound is not widely documented, electrochemical methods are being developed for the formation of both amide and amidine functionalities. rsc.orgchemistryviews.orgorganic-chemistry.org For instance, electrochemical methods can be used for the dehydrogenative cyclization of N-aryl amidines to form benzimidazoles or for the KI-mediated synthesis of 1,2,4-triazoles from hydrazones and amidines. thieme-connect.comnih.gov These approaches highlight the potential for developing novel electrochemical routes to this compound and its derivatives, potentially avoiding the need for harsh reagents and offering improved atom economy. rsc.orgorganic-chemistry.org

Design and Synthesis of this compound Derivatives

The derivatization of this compound allows for the fine-tuning of its chemical and physical properties, which is crucial for its application in various research areas. Modifications can be strategically introduced at either the benzoate or the amidine moiety.

Modifications of the Benzoate Moiety

Altering the benzoate portion of the molecule can significantly impact its properties. This can be achieved by starting with substituted benzoic acid derivatives during the initial esterification step. For example, introducing different functional groups onto the phenyl ring of the benzoate can modulate factors such as solubility, electronic properties, and steric hindrance.

Starting MaterialResulting DerivativePotential Property Change
4-Hydroxybenzoic acid4-Amidinophenyl 4-hydroxybenzoateIncreased polarity, potential for further functionalization
4-Nitrobenzoic acid4-Amidinophenyl 4-nitrobenzoateModified electronic properties, potential for reduction to an amino group
4-Methoxybenzoic acid4-Amidinophenyl 4-methoxybenzoateIncreased lipophilicity

Modifications of the Amidine Moiety

The amidine group is a key functional component, and its modification can lead to derivatives with altered basicity and hydrogen bonding capabilities. While direct modification of the amidine in this compound can be challenging, derivatives can be synthesized by using substituted amidines in the initial reaction steps or by modifying the amidine precursor. For example, starting with N-substituted 4-hydroxybenzamidines would lead to N-substituted this compound derivatives.

The synthesis of various amidine derivatives has been explored, providing a toolbox for creating diverse structures. For instance, multicomponent reactions can be used to generate N-acyl amidines. organic-chemistry.org

Modification StrategyResulting Derivative StructurePotential Impact
Use of N-substituted 4-hydroxybenzamidineN-substituted this compoundAltered basicity and receptor binding properties
Post-synthetic modification (if feasible)Varied amidine functionalitiesTunable chemical reactivity and biological interactions

The strategic synthesis and derivatization of this compound are essential for advancing its study and potential applications. The choice of synthetic route and the specific modifications employed will ultimately depend on the desired properties and intended use of the final compound.

Synthesis of Conformationally Restricted Analogues

The therapeutic efficacy of enzyme inhibitors is often enhanced by constraining their molecular flexibility. This strategy aims to lock the molecule in a bioactive conformation, thereby improving binding affinity and selectivity for the target enzyme. For this compound, a known serine protease inhibitor, several strategies can be employed to create conformationally restricted analogues. These approaches, while not always directly reported for this specific molecule, are well-established for the broader class of serine protease inhibitors and are applicable to its structural scaffold.

One key strategy involves the introduction of cyclic structures. Macrocyclization, for instance, can be achieved by linking different parts of the this compound molecule. This could involve creating a cyclic peptide by linking the C- or N-terminus of a peptide-like scaffold to a functional group on the phenyl ring. tandfonline.com The resulting macrocyclic inhibitors often exhibit enhanced potency compared to their acyclic counterparts. tandfonline.com

Another approach is to incorporate rigid building blocks into the molecular design. The design and synthesis of eight-membered ring diketones have been described as a method to mimic the transition state of serine protease inhibition. nih.gov This strategy involves creating bicyclic lactam moieties or other rigid ring systems that reduce the number of rotatable bonds and fix the spatial orientation of key interacting groups. researchgate.net

Furthermore, non-covalent interactions can be exploited to induce conformational rigidity. The design of peptides incorporating specific amino acid residues that promote side-chain-side-chain interactions, such as CH/π interactions, has been shown to successfully restrict the conformation of dipeptide inhibitors of chymotrypsin (B1334515). nih.gov This approach leads to a well-defined hydrophobic core that enhances binding to the enzyme's active site. nih.gov These principles can be directly applied to the design of novel this compound analogues by incorporating appropriate structural motifs that favor such intramolecular interactions.

Table 1: Strategies for Synthesis of Conformationally Restricted Analogues

StrategyDescriptionExample Application
Macrocyclization Linking parts of the molecule to form a cyclic structure, reducing conformational freedom.Synthesis of macrocyclic plasmin inhibitors from a cyclohexanone (B45756) core linked to a peptide. tandfonline.com
Rigid Scaffolds Incorporation of inherently rigid chemical structures, such as bicyclic systems.Design of eight-membered ring diketones as transition-state mimics for serine proteases. nih.gov
Intramolecular Interactions Designing molecules to favor specific non-covalent interactions (e.g., CH/π) that lock the conformation.Development of dipeptide chymotrypsin inhibitors with restricted conformation due to side-chain interactions. nih.gov

Combinatorial Chemistry Approaches for this compound Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of compounds, which is invaluable for lead discovery and optimization in drug development. sigmaaldrich.com For this compound, combinatorial approaches can be used to systematically explore the structure-activity relationships by modifying different parts of the molecule.

Solid-phase synthesis is a cornerstone of combinatorial chemistry. In this approach, a starting material is attached to a solid support, such as a resin, and subsequent chemical transformations are carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and by-products can be easily washed away. This technique has been successfully employed to generate libraries of various heterocyclic compounds, including 1,4-benzodiazepines. nih.gov A similar strategy could be envisioned for a this compound library, where the core scaffold is attached to a resin and then reacted with a diverse set of building blocks.

DNA-encoded library (DEL) technology is another advanced combinatorial method that allows for the creation of exceptionally large chemical libraries. nih.gov In a DEL, each unique chemical compound is tagged with a unique DNA sequence that serves as a barcode. The entire library can be screened against a biological target in a single experiment, and the hits can be identified by sequencing their DNA tags. This approach has been used to discover potent inhibitors for various enzymes, including serine proteases, by screening libraries of benzamidine (B55565) derivatives. nih.gov

The design of these combinatorial libraries can be guided by computational methods to focus the chemical space on structures that are more likely to be active. For instance, virtual screening of potential substituents against the active site of the target enzyme can help in selecting the most promising building blocks for the library synthesis. researchgate.net This rational design approach can significantly improve the hit rate of the screening process. researchgate.net

Table 2: Combinatorial Chemistry Strategies for Library Generation

ApproachDescriptionRelevance to this compound
Solid-Phase Synthesis Stepwise synthesis of compounds on a solid support, allowing for easy purification.Generation of a library of this compound analogues by attaching the scaffold to a resin and reacting with diverse building blocks.
DNA-Encoded Libraries (DEL) Each compound in the library is tagged with a unique DNA barcode for easy identification of hits.Creation and screening of a vast library of this compound derivatives to identify potent enzyme inhibitors. nih.gov
Computationally-Guided Design Using computer models to select building blocks that are likely to result in active compounds.Focusing the this compound library on structures with a higher probability of binding to the target serine protease. researchgate.net

Purification and Purity Assessment Methodologies for this compound and Analogues

The purification of the synthesized compounds and the accurate assessment of their purity are critical steps to ensure the reliability of subsequent biological and pharmacological studies. A variety of analytical techniques are available for the purification and characterization of this compound and its derivatives.

Affinity chromatography is a powerful purification technique for compounds that bind specifically to a particular ligand. For benzamidine-containing compounds like this compound, resins functionalized with serine proteases or mimics can be used. Conversely, and more commonly for the purification of the small molecule itself, a stationary phase with immobilized p-aminobenzamidine, such as Benzamidine Sepharose, can be employed. yskbio.comcytivalifesciences.com This method relies on the specific interaction between the benzamidine moiety and the affinity resin, allowing for the separation of the target compound from impurities. researchgate.netresearchgate.net

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for both purification and purity assessment. Reversed-phase HPLC, often coupled with a UV detector, is suitable for separating compounds based on their hydrophobicity. nih.govbrieflands.com The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram. For more complex mixtures or for absolute quantification, HPLC can be coupled with mass spectrometry (LC-MS), which provides information about the molecular weight of the components, aiding in their identification. researchgate.net

Other analytical methods for purity determination include:

Spectrophotometry: UV-Vis spectrophotometry can be used for quantitative analysis and to confirm the presence of the chromophoric groups in the molecule. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can also be used for purity assessment by detecting signals from impurities.

Elemental Analysis: This technique determines the elemental composition of the compound, which can be compared to the theoretical values to assess purity.

Table 3: Purification and Purity Assessment Methods

MethodPrincipleApplication for this compound
Affinity Chromatography Separation based on specific binding interactions.Purification using resins like Benzamidine Sepharose that bind to the benzamidine moiety. yskbio.comcytivalifesciences.com
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Purification and purity assessment by analyzing the number and area of peaks in a chromatogram. nih.govbrieflands.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Identification of the compound and its impurities based on their mass-to-charge ratio. researchgate.net
Spectrophotometry Measures the absorption of light by the compound.Quantitative analysis and confirmation of structural features. jocpr.com
Nuclear Magnetic Resonance (NMR) Provides detailed information about the chemical structure and environment of atoms.Structural confirmation and detection of impurities.
Elemental Analysis Determines the percentage composition of elements in a compound.Verification of the empirical formula and assessment of overall purity.

Molecular Interactions and Biochemical Mechanisms of 4 Amidinophenylbenzoate

Enzymatic Inhibition by 4-Amidinophenylbenzoate and its Analogues (In Vitro Studies)

Inhibition of Serine Proteinases (e.g., Thrombin, Factor IXa, Factor Xa, Trypsin)

This compound and its analogues are recognized as inhibitors of serine proteases, a class of enzymes crucial in various physiological processes. uantwerpen.be These enzymes are characterized by a catalytic triad, typically involving a serine residue, which is fundamental to their enzymatic activity. frontiersin.org The inhibitory action of these compounds extends to several key serine proteinases involved in the blood coagulation cascade and digestion.

In vitro studies have demonstrated the inhibition of trypsin, a well-characterized serine protease. nih.gov Furthermore, these compounds have been shown to target critical enzymes in the blood coagulation pathway, including thrombin and Factor Xa. nih.govoncohemakey.com The inhibition of these factors is of significant interest as they play pivotal roles in the generation of fibrin (B1330869) clots. Factor Xa, in conjunction with Factor Va, forms the prothrombinase complex which converts prothrombin to thrombin. oncohemakey.com Thrombin, in turn, is a multifunctional enzyme that, among other actions, cleaves fibrinogen to fibrin. An analogue, benzamidine (B55565), is a known reversible inhibitor of trypsin, thrombin, and other trypsin-like serine proteases. sigmaaldrich.com

The inhibition of Factor IXa has also been a subject of investigation. Factor IXa is a component of the intrinsic factor Xase complex, which is a major activator of Factor X. oncohemakey.com The enzymatic nature of activated Factor IX is that of a serine protease. researchgate.net The ability of this compound and related structures to inhibit these specific serine proteases underscores their potential as modulators of complex biological systems like blood coagulation.

Kinetic Characterization of Enzyme Inhibition (Determination of K_i, IC_50, V_max, K_M)

The potency and characteristics of enzyme inhibitors are quantified through various kinetic parameters. Key among these are the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_50). The K_i value represents the dissociation constant of the enzyme-inhibitor complex and is a true measure of an inhibitor's potency. researchgate.netsciencesnail.com A lower K_i value signifies a higher binding affinity of the inhibitor for the enzyme. The IC_50 value, on the other hand, is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. sci-hub.se It's important to note that IC_50 values can be influenced by factors such as substrate concentration, especially for competitive inhibitors. sciencesnail.com

For example, a non-retinoid ligand for retinol-binding protein 4, A1120, was identified with a high affinity, showing a K_i of 8.3 nM. nih.gov In other studies, bisubstrate analogues have been synthesized to inhibit N-terminal acetyltransferases, with one inhibitor for hNaa10 demonstrating a K_i of 1.6 μM and another for NatE/hNaa50 showing a slow tight-binding inhibition with a K_i* of 8 nM. nih.gov

The Michaelis constant (K_M) and maximum velocity (V_max) are fundamental parameters of enzyme kinetics. K_M is the substrate concentration at which the reaction rate is half of V_max, which represents the maximum rate of the reaction. The determination of these values is often achieved by plotting reaction velocity against substrate concentration. sci-hub.se The analysis of how an inhibitor affects K_M and V_max provides insight into its mechanism of action. ucl.ac.uk

ParameterDescription
K_i (Inhibition Constant) A measure of the inhibitor's binding affinity to the enzyme. It is the dissociation constant of the enzyme-inhibitor complex. A lower K_i indicates a more potent inhibitor. sciencesnail.com
IC_50 (Half-maximal Inhibitory Concentration) The concentration of an inhibitor that reduces the enzyme's activity by 50% under specific assay conditions. It is dependent on experimental conditions like substrate concentration. sci-hub.se
V_max (Maximum Velocity) The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with the substrate.
K_M (Michaelis Constant) The substrate concentration at which the reaction velocity is half of V_max. It is an inverse measure of the substrate's affinity for the enzyme.

Investigation of Inhibition Mechanisms (Competitive, Non-Competitive, Uncompetitive, Irreversible, Tight-Binding)

The interaction between an inhibitor and an enzyme can be classified into several mechanisms, which can be either reversible or irreversible. ucl.ac.uk Reversible inhibitors bind to enzymes through non-covalent interactions and can be dissociated from the enzyme. byjus.com Irreversible inhibitors, in contrast, typically form covalent bonds with the enzyme, leading to permanent inactivation. ucl.ac.ukbyjus.com

Competitive Inhibition: In this mechanism, the inhibitor and the substrate compete for the same active site on the enzyme. libretexts.org The inhibitor often has a structural resemblance to the substrate. sigmaaldrich.com Increasing the substrate concentration can overcome competitive inhibition. ucl.ac.uk This type of inhibition increases the apparent K_M of the enzyme but does not affect the V_max. ucl.ac.uk

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. libretexts.orgsavemyexams.com This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. libretexts.org In pure non-competitive inhibition, V_max is decreased, while K_M remains unchanged.

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate (ES) complex, at a site distinct from the active site. byjus.com Uncompetitive inhibition is more common in reactions involving multiple substrates. byjus.com It leads to a decrease in both V_max and K_M. sigmaaldrich.com

Irreversible Inhibition: Also known as covalent inactivation, this involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme. byjus.com This type of inhibition is not easily reversed. ucl.ac.uk Mechanism-based inhibitors, or suicide inhibitors, are a class of irreversible inhibitors that are converted to a reactive form by the target enzyme itself. savemyexams.com

Tight-Binding Inhibition: This occurs when the inhibitor binds to the enzyme with very high affinity, comparable to or even tighter than the enzyme's affinity for its substrate. In such cases, the concentration of the enzyme in the assay becomes a significant factor in the kinetic analysis. researchgate.net One study on protein N-terminal acetyltransferase inhibitors identified a slow tight-binding inhibitor with a K_i* of 8 nM. nih.gov

Binding Site Characterization and Ligand-Target Interactions (In Vitro & In Silico)

Identification of Specific Binding Residues

The precise location where a ligand binds to a protein target is crucial for understanding its mechanism of action. Various experimental and computational methods are employed to identify these binding sites and the specific amino acid residues involved in the interaction. drughunter.com

X-ray crystallography provides high-resolution three-dimensional structures of protein-ligand complexes, allowing for the direct visualization of binding interactions. rcsb.org For instance, the X-ray structure of trypsin inactivated by a phosphonate (B1237965) inhibitor revealed that the p-amidinophenylglycine moiety of the inhibitor binds within the primary specificity pocket of trypsin, interacting with Asp189. nih.gov

Computational approaches, such as molecular docking and machine learning methods like Partial Order Optimum Likelihood (POOL), can predict potential binding sites on a protein's surface. frontiersin.org These in silico methods are valuable for screening large libraries of compounds and for generating hypotheses that can be tested experimentally. frontiersin.org Site-directed mutagenesis, where specific amino acids in the protein are mutated, can then be used to experimentally validate the importance of predicted binding residues. drughunter.com For example, a study on V-ATPase identified a critical basic motif, K²³⁴IKK²³⁷, for interaction with phosphoinositides, and mutations of these residues reduced lipid binding. nih.gov

In the context of serine proteases, the active site is a well-defined pocket. For trypsin, the inhibitor's p-amidinophenyl group fits into the primary specificity pocket, a key feature for substrate recognition. nih.gov The interaction with specific residues like Asp189 at the bottom of this pocket is a determining factor for inhibitor binding. nih.gov

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)

The binding of a ligand to a protein is mediated by a variety of non-covalent interactions. wikipedia.org These interactions, although individually weak, collectively contribute to the stability and specificity of the ligand-protein complex. nih.gov

Hydrogen Bonding: This is a highly directional interaction between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. basicmedicalkey.com In the case of a phosphonate inhibitor binding to trypsin, hydrogen bonds are formed between one of the phosphonate oxygens and the amide groups of Gly193, Asp194, and Ser195 in the oxyanion hole. Another hydrogen bond forms between the second phosphonate oxygen and His57. nih.gov

Hydrophobic Interactions: These interactions are driven by the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment, thereby minimizing their contact with water. basicmedicalkey.com The hydrophobic effect plays a significant role in protein folding and ligand binding, often driving the burial of nonpolar side chains and ligand moieties within the protein's core or binding pocket. nih.gov

π-Stacking: This refers to the attractive, non-covalent interactions between aromatic rings. These interactions are important in the stabilization of protein structures and in the binding of ligands containing aromatic systems. nih.gov

The combination of these non-covalent forces dictates the affinity and orientation of a ligand within the binding site. wikipedia.org For example, the binding of the inhibitor Z-(4-AmPhGly)P(OPh)2 to trypsin involves its amidinophenyl group interacting with Asp189 in the specificity pocket, while other parts of the inhibitor form hydrogen bonds with key residues in the active site. nih.gov Computational tools can be used to visualize and analyze these interactions in detail. rcsb.org

Modulation of Biological Pathways by this compound (Mechanistic Research Tools)

This compound is a valuable tool in biochemical and pharmacological research, primarily recognized for its role as an inhibitor of serine proteases. This inhibitory action allows it to modulate biological pathways where these enzymes play a critical role, making it a useful instrument for mechanistic studies.

Serine proteases are a large family of enzymes that cleave peptide bonds in proteins and are characterized by a highly reactive serine residue in their active site. They are involved in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. mdpi.comekb.eg The dysregulation of serine protease activity is implicated in numerous diseases, highlighting the importance of inhibitors for both therapeutic and research purposes. mdpi.com

This compound functions as a competitive inhibitor, particularly for trypsin-like serine proteases. researchgate.net These proteases preferentially cleave peptide bonds following positively charged amino acid residues like lysine (B10760008) or arginine. The amidine group of this compound mimics the side chains of these amino acids, allowing it to bind to the S1 specificity pocket of the protease's active site. clinicsearchonline.org This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.

The utility of this compound as a research tool is demonstrated in studies of complex biological systems. For instance, it has been used to identify and characterize trypsin-like protease activities in various organisms. In a study on the sandfly Lutzomyia longipalpis, a vector for visceral leishmaniasis, this compound was used to confirm that the major midgut proteases responsible for blood meal digestion are trypsin-like enzymes. researchgate.net By observing the dramatic reduction of proteolytic activity in the presence of this compound, researchers could functionally characterize these key digestive enzymes. researchgate.net This type of application is crucial for understanding the basic biology of disease vectors and may aid in the development of novel control strategies.

The table below summarizes the key mechanistic details of this compound as a research tool for modulating biological pathways.

Mechanistic AspectDescriptionKey Findings
Target Class Serine Proteases (specifically trypsin-like)Inhibits enzymes with a preference for cleaving after lysine or arginine residues. researchgate.netclinicsearchonline.org
Mechanism of Action Competitive InhibitionThe amidine group mimics natural substrates, binding to the S1 pocket of the active site. clinicsearchonline.org
Research Application Functional Characterization of EnzymesUsed to identify and confirm the activity of trypsin-like proteases in biological samples. researchgate.net
Example Study Lutzomyia longipalpis digestive enzymesDemonstrated that midgut proteases are predominantly trypsin-like, based on their inhibition by this compound. researchgate.net

Interactions with Other Biological Macromolecules as a Research Probe (e.g., DNA)

While the interaction of this compound with serine proteases is well-established, its use as a research probe for other biological macromolecules, such as deoxyribonucleic acid (DNA), is not extensively documented in scientific literature.

Many compounds containing amidine and benzamidine moieties are known to interact with the minor groove of DNA. ekb.egdrugbank.com These small molecules can bind to AT-rich regions of the DNA double helix, leading to the displacement of DNA-binding proteins and interference with DNA replication and transcription. ekb.eg The crescent shape of some of these molecules complements the curvature of the DNA minor groove, facilitating this interaction. drugbank.com

Similarly, the potential fluorescent properties of this compound upon interaction with macromolecules have not been a major focus of research. Some aromatic compounds exhibit changes in their fluorescence upon binding to proteins or nucleic acids, which can be a valuable tool for studying these interactions. However, there is currently a lack of data on whether this compound possesses such environment-sensitive fluorescence that would make it a useful probe for macromolecules other than its target proteases.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Correlations between Structural Features and Biochemical Activities of 4-Amidinophenylbenzoate Analogues

The biochemical activities of this compound analogues are intricately linked to their structural features. These compounds are recognized as inhibitors of trypsin-like serine proteases, enzymes that play crucial roles in various physiological and pathological processes. nih.gov The fundamental principle of SAR is that similar molecules tend to exhibit similar biological activities. wikipedia.org

The nature and position of substituents on the this compound scaffold profoundly impact its inhibitory activity and selectivity towards different serine proteases. The introduction of various functional groups can alter the electronic and steric properties of the molecule, thereby influencing its interaction with the enzyme's active site. rsc.orgnih.gov

For instance, in a study on diazoacetamide (B1201003) derivatives, it was found that electron-donating groups like –H, –OMe, and –Me increase the electropositivity of the carbene carbon atom, enhancing reactivity in aromatic addition reactions. Conversely, electron-withdrawing groups such as –CN and –C(O)Me decrease the electropositivity, favoring C–H activation. rsc.org This principle of substituent effects is fundamental to tuning the desired biological activity.

The selectivity of these inhibitors is crucial, as dual inhibitory action can lead to undesirable clinical outcomes. nih.gov For example, the electron-donor or acceptor tendencies of both the catalyst support and ionic liquids determine the activity and selectivity in hydrogenation reactions, with electron-rich metal centers showing selectivity for partial hydrogenation. rsc.org Similarly, for this compound analogues, fine-tuning the electronic properties through appropriate substitution can enhance selectivity for a specific serine protease.

A study on benzothiazole (B30560) and benzimidazole (B57391) derivatives revealed that amidino-substituted compounds displayed stronger inhibitory activity compared to their non-substituted or halogen-substituted counterparts. nih.gov This highlights the significance of the amidino group in the interaction with the target enzyme.

The binding affinity of this compound analogues to their target enzymes is a multifactorial property governed by steric, electronic, and hydrophobic interactions.

Steric Factors: The size and shape of the substituents play a critical role. Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket in the enzyme's active site or hinder binding due to steric clashes. In a study of benzimidazole analogues, the McGowan volume (a steric descriptor) was found to have a positive correlation with bioactivity, suggesting that a certain volume is favorable for activity. researchgate.net

Electronic Factors: The electronic properties of the substituents, such as their ability to donate or withdraw electrons, influence the electrostatic interactions between the inhibitor and the enzyme. nih.gov The presence of the positively charged amidino group is a key feature for the recognition of these inhibitors by trypsin-like serine proteases, which have a conserved aspartate residue in the S1 binding pocket.

Hydrophobic Interactions: The hydrophobicity of the molecule, often quantified by the logarithm of the partition coefficient (log P), is another important determinant of binding affinity. Hydrophobic moieties on the inhibitor can interact favorably with nonpolar regions of the enzyme's active site.

A 3D-QSAR study on indole/benzoimidazole-5-carboxamidines as serine protease inhibitors demonstrated that CoMFA models generated using steric and electrostatic fields had better statistical significance than those that included ClogP as an additional descriptor. nih.gov This suggests that for this particular class of inhibitors, steric and electronic factors are the primary drivers of activity.

Impact of Substituent Effects on Activity and Selectivity

Computational Approaches to SAR/QSAR Modeling

Computational methods are indispensable tools for elucidating SAR and developing predictive QSAR models. oncodesign-services.com These models establish a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.org

QSAR models rely on the calculation of molecular descriptors that quantify various aspects of a molecule's structure and physicochemical properties. oncodesign-services.com These descriptors can be broadly categorized as:

1D Descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, surface area, steric parameters).

In a QSAR study of trioxane (B8601419) derivatives, a combination of constitutional (RotB), thermodynamic (HF), and steric (Et) descriptors was used to develop a predictive model for antimalarial activity. dibru.ac.in Similarly, for this compound analogues, a variety of descriptors would be employed to capture the structural features crucial for their inhibitory activity. For instance, in a study of polo-like kinase-1 inhibitors, a large number of descriptors were explored to capture the most relevant structural characteristics affecting bioactivity. nih.gov

The selection of appropriate descriptors is a critical step in building a robust QSAR model. dibru.ac.in

Once the molecular descriptors are calculated, statistical methods are used to build the QSAR model. Multiple Linear Regression (MLR) is a commonly used technique that establishes a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). researchgate.netnih.gov

The general form of an MLR equation in QSAR is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

c₀, c₁, c₂, ..., cₙ are the regression coefficients.

D₁, D₂, ..., Dₙ are the molecular descriptors.

The quality of an MLR model is assessed by various statistical parameters, including the correlation coefficient (r), the coefficient of determination (r²), the standard error of the estimate (s), and the F-statistic. researchgate.net

Other statistical methods employed in QSAR include:

Partial Least Squares (PLS): Useful when the number of descriptors is large and there is multicollinearity among them. nih.gov

Principal Component Analysis (PCA): A dimensionality reduction technique often used as a preprocessing step.

Machine Learning Methods: Techniques like Artificial Neural Networks (ANNs), Support Vector Machines (SVM), and Random Forests are increasingly being used to build more complex, non-linear QSAR models. aaai.orgmdpi.com

A QSAR study on N-arylphenyl-2,2-dichloroacetamide analogues utilized several methods, including MLR, factor analysis-based MLR, principal component regression, and genetic algorithm-partial least squares, to model the relationship between structural characteristics and cytotoxic activities. nih.gov

Molecular Descriptors and Their Application

Experimental Validation of SAR/QSAR Hypotheses

The hypotheses generated from SAR and QSAR studies must be experimentally validated. This involves the synthesis and biological testing of new compounds designed based on the predictions of the models. nih.gov

The validation process typically involves:

Internal Validation: Techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation are used to assess the robustness and predictive ability of the QSAR model using the initial dataset. researchgate.net

External Validation: The predictive power of the model is tested on an external set of compounds that were not used in the model development. researchgate.net

A successful QSAR model should have high predictive power for the external test set. nih.gov For example, in a study to identify novel anticonvulsant compounds, QSAR models were developed and validated, and then used to mine chemical databases. The synthesized hits confirmed the predictive ability of the models. nih.gov

The ultimate goal of the iterative cycle of SAR/QSAR modeling and experimental validation is to guide the rational design of more potent and selective this compound analogues for therapeutic applications.

Computational Chemistry and Molecular Modeling Studies of 4 Amidinophenylbenzoate

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.com This method is instrumental in drug discovery and involves predicting the binding modes and affinities of small molecules, such as 4-amidinophenylbenzoate, to a protein target. nih.gov

Prediction of Ligand-Protein Binding Modes

The primary goal of molecular docking is to predict the conformation of a ligand within a protein's binding site. jscimedcentral.com For instance, in a study involving derivatives of 4-aminobenzoic acid, docking simulations were used to understand how these molecules interact with the RNA polymerase of the influenza virus. mdpi.com The simulations revealed key interactions, such as Pi-Pi stacking and salt bridges with specific amino acid residues like TRP706 and LYS643. mdpi.com These interactions are crucial for stabilizing the ligand-protein complex. plos.org

The accuracy of predicting these binding modes is a critical measure of a docking program's success. plos.org The process often involves generating a variety of possible ligand conformations and orientations (poses) within the binding site and then using a scoring function to rank them. nih.gov The top-ranked poses are considered the most likely binding modes. For example, in docking N-(alpha)-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide to trypsin, incremental construction algorithms can generate docked positions within 2 Å of the crystallographically observed position. nih.gov

The flexibility of both the ligand and the protein's binding site adds a layer of complexity to the prediction of binding modes. Some docking methods address this by treating the ligand as flexible while keeping the receptor rigid, while more advanced methods allow for flexibility in both molecules. mdpi.com

Scoring Functions and Docking Algorithm Evaluation

Scoring functions are essential components of docking algorithms, used to evaluate and rank the generated ligand poses. nih.gov They estimate the binding affinity between the ligand and the protein. uni-duesseldorf.de There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions. researchgate.net

The performance of different scoring functions can vary. A comparative study evaluated eleven popular scoring functions, including LigScore, PLP, PMF, LUDI, F-Score, G-Score, D-Score, ChemScore, AutoDock, DrugScore, and X-Score. nih.gov Six of these (PLP, F-Score, LigScore, DrugScore, LUDI, and X-Score) were found to be more successful than the AutoDock scoring function in identifying the experimentally observed conformation. nih.gov When it came to reproducing experimental binding affinities, X-Score, PLP, DrugScore, and G-Score performed the best. nih.gov Another assessment of nine scoring functions found that CHARMm, DOCK-energy, DrugScore, ChemScore, and AutoDock had high success rates in distinguishing near-native conformations from incorrect ones. nih.gov

Consensus scoring, which combines the results of multiple scoring functions, can improve the success rate of identifying correct binding poses to nearly 80% or higher. nih.gov Despite advancements, accurately predicting binding affinities remains a significant challenge for most scoring functions. nih.gov

Virtual Screening of Compound Libraries for Novel this compound Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process utilizes docking and scoring to rank compounds for further experimental testing. europa.eu

The process often starts with a known ligand or a co-crystal structure to define the binding site. europa.eu Then, large compound databases, such as the ZINC database, are screened. europa.eu For example, a virtual screening campaign might involve docking millions of commercially available compounds. nih.goveuropa.eu The top-scoring compounds are then selected for synthesis and biological evaluation. europa.eu

The effectiveness of virtual screening is dependent on the quality of the docking algorithm and scoring function. nih.gov As the size of compound libraries grows into the billions, docking scores tend to improve, indicating a higher chance of finding potent hits. nih.gov This improvement comes from both the discovery of new chemical scaffolds and the optimization of analogs for existing scaffolds. nih.gov Software like AutoDock and PyRx are commonly used tools for performing virtual screening. nih.govsourceforge.io

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.gov This technique is invaluable for understanding the dynamic nature of ligand-protein interactions. protocols.io

Analysis of Ligand-Target Complex Stability and Conformational Changes

MD simulations are frequently used to assess the stability of a ligand-protein complex. mdpi.com Key metrics for this analysis include the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). mdpi.com A stable complex will generally show minimal fluctuations in its RMSD value over the course of the simulation. researchgate.net For example, a ligand that forms stable interactions will be shielded from the solvent, contributing to its stability and binding affinity. mdpi.com

MD simulations can also reveal subtle but crucial conformational changes upon ligand binding, such as the rearrangement of amino acid side chains. rsc.org These simulations can improve upon initial docking predictions by refining the ligand's binding pose. nih.gov

Free Energy Calculations of Binding

MD simulations can be used to calculate the binding free energy of a ligand to a protein, providing a more rigorous prediction of binding affinity than docking scores alone. nih.gov Common methods for this include Thermodynamic Integration (TI) and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). ambermd.orgresearchgate.net

Thermodynamic Integration (TI) calculates the free energy difference between two states by defining a pathway that connects them. numberanalytics.com This is a computationally intensive but accurate method for determining relative binding free energies. ambermd.org

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of a molecule can be understood at an electronic level. These computational methods, rooted in quantum mechanics, allow for the detailed analysis of molecular geometries, electronic distributions, and reactivity, providing insights that are often complementary to experimental data. For this compound, a molecule possessing both a flexible ester linkage and a charged amidinium group, quantum chemical calculations are particularly valuable for elucidating its structural and reactive characteristics.

Conformational Analysis of this compound

The primary dihedral angle of interest is that between the plane of the benzoate (B1203000) ring and the plane of the phenoxy ring. A full 360° rotation around the C-O ester bond would likely reveal several local energy minima and maxima. The most stable conformers would seek to minimize steric clashes while maximizing electronic stabilization.

To illustrate the concept, a hypothetical potential energy surface scan for the rotation around the central C-O-C bond is presented below. The dihedral angle (ω) is defined by the atoms C(carbonyl)-O-C(phenyl)-C(phenyl).

Table 1: Hypothetical Relative Energies of this compound Conformers

Dihedral Angle (ω) Relative Energy (kcal/mol) Conformation Description
+5.0 Eclipsed (High Energy)
60° +1.5 Gauche
90° +2.5 Perpendicular
120° +1.0 Gauche

This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not available.

The lowest energy conformation is often found to be near-planar or anti-planar (ω ≈ 180°), which minimizes steric repulsion between the two rings. However, studies on similar drug-like molecules have shown that the conformation adopted in a biological environment, such as when bound to a protein, may not be the global minimum energy conformation in a vacuum or solution. nih.gov Crystal structure analysis of similar small molecules often reveals that packing forces in the solid state can also influence the adopted conformation. rsc.orgnih.gov

Electrostatic Potential Mapping and Reactivity Prediction

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution within a molecule and predicting its reactivity. avogadro.ccwuxiapptec.com The MEP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule and a positive point charge. By mapping the MEP onto the electron density surface, one can visualize the regions of a molecule that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue). wordpress.com

For this compound, the MEP map is expected to highlight several key features:

Electron-rich regions: The oxygen atoms of the ester carbonyl group and the nitrogen atoms of the amidine group are expected to be the most electron-rich areas. These regions represent likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor.

Electron-poor regions: The hydrogen atoms of the amidine group and the aromatic protons will exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack or interaction with negatively charged species. The delocalized positive charge of the amidinium group will create a significant region of positive potential.

The MEP provides a visual guide to the molecule's reactivity. For instance, the negative potential around the carbonyl oxygen suggests its role as a hydrogen bond acceptor. The pronounced positive potential around the amidinium group is consistent with its ability to interact with negatively charged residues in a biological target, such as the aspartate or glutamate (B1630785) residues found in the active sites of many enzymes. nih.govresearchgate.net

Table 2: Hypothetical Electrostatic Potential Values at Key Atomic Sites of this compound

Atom/Region Electrostatic Potential (kcal/mol) Predicted Reactivity
Carbonyl Oxygen -45 Hydrogen Bond Acceptor, Site for Electrophilic Attack
Amidine Nitrogens -30 Hydrogen Bond Acceptor, Protonation Site
Amidine Hydrogens +55 Hydrogen Bond Donor, Site for Nucleophilic Interaction
Benzoate Ring Variable (-10 to +15) π-stacking Interactions

This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not available. The values represent the potential at the van der Waals surface.

Advanced Spectroscopic and Biophysical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic compounds and for studying their interactions with biological macromolecules. numberanalytics.comslideshare.netjchps.com It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within a molecule. numberanalytics.comazooptics.com

Saturation Transfer Difference (STD) NMR is a powerful ligand-based NMR method used to identify which parts of a small molecule, such as 4-amidinophenylbenzoate, are in close contact with a target protein. d-nb.infonih.gov This technique is particularly valuable for screening compound libraries and for characterizing the binding epitopes of ligands, even for weak interactions. nih.govfrontiersin.org

The core principle of STD NMR involves selectively saturating a broad region of the protein's NMR spectrum. d-nb.info This saturation is then transferred to any bound ligands through spin diffusion. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its NMR signals. d-nb.info By subtracting the spectrum with protein saturation from a reference spectrum without saturation, a difference spectrum is obtained which exclusively shows the signals of the binding ligand. d-nb.infocuny.edu The relative intensities of the signals in the STD spectrum reveal which protons of the ligand are closest to the protein surface, thereby mapping the binding epitope. d-nb.infonih.gov

Table 1: Key Aspects of STD NMR for this compound Interaction Studies

ParameterDescriptionRelevance to this compound
Binding Epitope Mapping Identifies the specific protons of the ligand that are in close proximity to the protein receptor. d-nb.infoAllows for the determination of which part of the this compound molecule (the amidino group, the phenyl ring, or the benzoate (B1203000) moiety) is critical for binding.
Screening Efficiently screens for binding of small molecules to a target protein from a mixture of compounds. nih.govCan be used to test derivatives of this compound for their binding affinity.
Affinity Ranking While not a direct measure of affinity, STD effects can provide a qualitative ranking of binders in a competitive assay. frontiersin.orgCompetition STD NMR experiments can rank the binding strength of different this compound analogues. nih.gov

In contrast to ligand-observed methods, protein-observed NMR techniques monitor changes in the protein's NMR spectrum upon ligand binding. researchmap.jpresearchgate.net A common experiment is the Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which is highly sensitive to changes in the chemical environment of the protein's backbone amides. researchgate.net

When this compound binds to a protein, it induces chemical shift perturbations (CSPs) in the signals of amino acid residues located in or near the binding site. researchmap.jp By mapping these CSPs onto the three-dimensional structure of the protein, the binding site can be precisely identified. researchmap.jpuniversiteitleiden.nl This information is invaluable for understanding the molecular basis of the interaction and for structure-based drug design. universiteitleiden.nlnih.gov

Ligand-Based NMR (e.g., Saturation Transfer Difference NMR)

Mass Spectrometry (MS) Techniques for Identification and Interaction Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. ub.edu It is widely used for the identification and structural characterization of compounds, as well as for studying non-covalent interactions. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. spectroscopyonline.comnih.gov For this compound, HRMS can confirm its molecular formula by providing a mass measurement with a high degree of confidence. copernicus.org This is a critical step in the characterization of the compound, ensuring its identity and purity. spectroscopyonline.com Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and analyze the resulting fragments to elucidate its structure. researchgate.net

Table 2: Application of HRMS in the Characterization of this compound

TechniqueInformation ObtainedSignificance
High-Resolution Mass Spectrometry (HRMS) Precise mass measurement, allowing for the determination of the elemental composition. copernicus.orgConfirms the molecular formula of this compound.
Tandem Mass Spectrometry (MS/MS) Structural information from the fragmentation pattern of the molecule. researchgate.netVerifies the connectivity of the atoms within the this compound structure.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformational dynamics. thermofisher.comnih.gov It measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) when the protein is placed in a deuterated solvent. thermofisher.com The exchange rate is dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing a window into the protein's structure and flexibility. nih.gov

When this compound binds to a protein, it can induce conformational changes that alter the HDX rates in specific regions of the protein. nih.gov By comparing the HDX profiles of the protein in its free and ligand-bound states, regions of the protein that become more or less dynamic upon binding can be identified. This provides valuable information on the allosteric effects of ligand binding and the mechanism of action. nih.govanr.fr

High-Resolution Mass Spectrometry for Compound Characterization

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Structural and Electronic Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the structural and electronic properties of molecules.

Infrared spectroscopy probes the vibrational modes of a molecule. solubilityofthings.com Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule like this compound. vscht.czresearchgate.net For instance, the IR spectrum would show characteristic absorption bands for the carbonyl group of the ester, the C-N and N-H bonds of the amidine group, and the C-C stretching vibrations within the aromatic rings. vscht.cznih.gov

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. rsc.orglibretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. sci-hub.se For this compound, the phenyl and benzoate moieties act as chromophores, and their conjugation influences the λmax. up.ac.za Changes in the solvent or binding to a protein can cause shifts in the absorption spectrum (bathochromic or hypsochromic shifts), which can provide insights into the electronic environment of the molecule. sci-hub.se

Table 3: Spectroscopic Properties of this compound

Spectroscopic TechniqueProperty ProbedExpected Observations for this compound
Infrared (IR) Spectroscopy Molecular vibrations of functional groups. solubilityofthings.comCharacteristic peaks for C=O (ester), C-N and N-H (amidine), and aromatic C=C bonds. vscht.cz
UV-Visible (UV-Vis) Spectroscopy Electronic transitions of chromophores. rsc.orglibretexts.orgAbsorption bands in the UV region due to the conjugated π-electron system of the aromatic rings. up.ac.za

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful, label-free optical techniques for monitoring biomolecular interactions in real-time. nih.govnih.gov In a typical SPR or BLI experiment to study the binding of this compound, a serine protease like trypsin would be immobilized on the sensor surface. Solutions containing varying concentrations of this compound would then be flowed over the surface. The binding of the small molecule to the immobilized enzyme causes a change in the refractive index (in SPR) or the interference pattern of light (in BLI) at the sensor surface, which is proportional to the mass change. nih.govnih.gov This signal is recorded over time in a sensorgram, which allows for the detailed analysis of the binding kinetics.

While direct experimental data for this compound using SPR or BLI is not extensively available in the public literature, the principles of these techniques allow for a clear understanding of how its binding kinetics would be determined. For instance, studies on other serine protease inhibitors, such as the peptidic inhibitor upain-1, have successfully employed SPR to dissect their binding mechanisms. nih.gov

The association rate constant (k_on), also known as the on-rate, quantifies the rate at which the this compound-trypsin complex is formed. It is determined from the association phase of the sensorgram, where the signal increases as the compound binds to the immobilized enzyme. The shape of this curve is dependent on both the concentration of the analyte (this compound) and the k_on.

Conversely, the dissociation rate constant (k_off), or the off-rate, measures the stability of the complex, representing the rate at which this compound dissociates from the enzyme. This is determined during the dissociation phase, where a buffer solution flows over the sensor surface, and the signal decreases as the complex breaks apart.

For "inverse substrates" like 4-amidinophenyl esters, which form a stable acyl-enzyme intermediate, the dissociation is expected to be very slow. nih.gov This would be reflected in a very low k_off value, indicating a long residency time of the inhibitor on the enzyme.

A hypothetical SPR experiment for the interaction of this compound with trypsin would yield data that can be fitted to kinetic models to extract these rate constants.

Table 1: Hypothetical Kinetic Parameters for this compound Binding to Trypsin

ParameterSymbolHypothetical Value RangeDescription
Association Rate Constantk_on104 - 106 M-1s-1Rate of complex formation.
Dissociation Rate Constantk_off10-3 - 10-5 s-1Rate of complex decay, expected to be low due to stable intermediate formation.

Note: These values are illustrative and based on typical ranges for small molecule-protein interactions and the known behavior of related compounds.

The equilibrium dissociation constant (K_D), a measure of binding affinity, can be derived from the kinetic rate constants using the following relationship:

K_D = k_off / k_on

A lower K_D value signifies a higher binding affinity. Given the expected slow dissociation of this compound, the K_D is anticipated to be in the low micromolar to nanomolar range, which is characteristic of potent inhibitors. For example, related guanidinobenzoate derivatives have shown inhibition constants (K_i), a value comparable to K_D, in the nanomolar range for trypsin.

Alternatively, the K_D can be determined by measuring the binding response at equilibrium over a range of this compound concentrations and fitting the data to a steady-state affinity model.

Determination of Association (k_on) and Dissociation (k_off) Rate Constants

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the thermodynamic characterization of biomolecular interactions. sigmaaldrich.comusp.br It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. sigmaaldrich.com In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target serine protease, such as trypsin. Each injection triggers a heat change that is measured by the instrument until the enzyme becomes saturated.

The resulting data, a plot of heat change per injection versus the molar ratio of the ligand to the protein, can be analyzed to determine the binding affinity (K_D), the stoichiometry of binding (n), and the enthalpy change (ΔH) of the interaction. From these parameters, the change in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated using the equation:

ΔG = ΔH - TΔS = -RTln(K_A)

where K_A is the association constant (1/K_D), R is the gas constant, and T is the absolute temperature.

While specific ITC data for this compound is not readily found, studies on similar benzamidine (B55565) derivatives binding to trypsin have shown that the interaction is characterized by a favorable enthalpy and entropy of binding at physiological temperatures. nih.gov These studies also reveal a negative change in heat capacity, which is often indicative of hydrophobic interactions playing a significant role in the binding process.

Table 2: Expected Thermodynamic Profile for this compound Binding to Trypsin from ITC

Thermodynamic ParameterSymbolExpected Value/SignSignificance
Binding AffinityK_DµM to nM rangeIndicates the strength of the interaction.
Enthalpy ChangeΔHNegative (Exothermic)Reflects changes in hydrogen bonding and van der Waals interactions upon binding.
Entropy ChangeΔSPositive or NegativeRepresents changes in the conformational freedom of the molecules and solvent reorganization.
Gibbs Free Energy ChangeΔGNegativeIndicates a spontaneous binding process.
Stoichiometryn~1Represents the number of this compound molecules binding to one molecule of the enzyme.

Note: This table represents a plausible thermodynamic profile for the interaction, based on the principles of ITC and data from related compounds.

The combination of kinetic data from SPR/BLI and thermodynamic data from ITC provides a comprehensive understanding of the molecular forces and mechanisms driving the potent inhibition of serine proteases by this compound.

Future Directions and Emerging Research Avenues for 4 Amidinophenylbenzoate As a Research Probe

Exploration of Novel Biological Targets beyond Serine Proteinases

While the interaction of 4-amidinophenylbenzoate with serine proteases is well-documented, its potential engagement with other protein classes remains a largely unexplored frontier. The benzamidine (B55565) moiety, a key pharmacophore of 4-APb, is known to interact with various enzymes and receptors that possess appropriately configured binding pockets. Future research should systematically investigate the broader interactome of 4-APb and its derivatives to identify novel biological targets.

An intriguing area of exploration is the study of proteolytically inactive serine protease paralogues. These proteins, which have lost their catalytic activity, often retain specific binding functionalities and are implicated in diverse biological processes. For instance, studies on scabies mite inactive serine proteases have revealed their role in inhibiting the human complement lectin pathway, a crucial component of the innate immune system. plos.org Investigating whether 4-APb or its analogs can bind to such inactive proteases could uncover new therapeutic avenues for modulating immune responses or other physiological pathways.

Furthermore, the application of unbiased screening approaches, such as proteome-wide thermal shift assays or affinity chromatography using immobilized 4-APb derivatives, could reveal unexpected off-target interactions. These studies may identify novel binding partners in other enzyme families, such as transferases, ligases, or even non-enzymatic proteins, where the amidinium group can form favorable interactions within a binding site. The identification of such novel targets would not only expand the utility of 4-APb as a research probe but also open up new avenues for understanding disease mechanisms and for drug development.

Development of Photoaffinity Probes and Chemical Tools based on this compound

The development of sophisticated chemical probes from the this compound scaffold represents a significant growth area for its application in chemical biology. Photoaffinity labeling (PAL) and the use of "clickable" probes are powerful techniques for identifying and characterizing protein-ligand interactions in complex biological systems. nih.govnih.govnih.govmdpi.com

Photoaffinity probes are designed with a photoreactive group, such as a benzophenone (B1666685) or a diazirine, which upon exposure to UV light, forms a covalent bond with nearby amino acid residues in the binding pocket of a target protein. nih.govenamine.netnih.gov By incorporating such a moiety into the 4-APb structure, researchers can create tools to irreversibly label and subsequently identify its binding partners using techniques like mass spectrometry. This approach is particularly valuable for validating target engagement and for discovering novel, transient, or low-affinity interactions that might be missed by other methods. nih.gov

"Clickable" probes, on the other hand, feature a bioorthogonal handle, such as a terminal alkyne or an azide. nih.govmdpi.com This handle allows for the covalent attachment of a reporter tag (e.g., a fluorophore for imaging or a biotin (B1667282) tag for affinity purification) via a highly specific and efficient "click chemistry" reaction. rsc.orgnih.govunh.edunih.gov The development of clickable 4-APb analogs would enable a wide range of applications, from visualizing the subcellular localization of its targets to enriching and identifying them from cell lysates or even in living organisms. mdpi.com

The design of such probes requires careful consideration of the point of attachment for the photoreactive group or the clickable handle to ensure that the probe retains its binding affinity for the target protein. Structure-activity relationship (SAR) studies and computational modeling can guide the synthetic efforts to produce effective and specific chemical tools based on the 4-APb scaffold.

Probe Type Key Feature Application Potential 4-APb Derivative
Photoaffinity ProbePhotoreactive group (e.g., benzophenone, diazirine)Covalent labeling of target proteins for identification and binding site mapping. enamine.netnih.gov4-Amidinophenyl-4-benzoylbenzoate
Clickable ProbeBioorthogonal handle (e.g., alkyne, azide)Tagging with reporters (fluorophores, biotin) for imaging and enrichment. nih.govmdpi.com4-Amidinophenyl-4-ethynylbenzoate
Activity-Based ProbeReactive "warhead" and reporter tagCovalent labeling of active enzymes to profile their activity in complex mixtures. chemicalprobes.orgresearchgate.netThis compound with an electrophilic trap

Integration of Artificial Intelligence and Machine Learning in this compound Research

One of the key applications of AI in this context is the prediction of novel protein-ligand interactions. rsc.orgfrontiersin.orgnih.gov By training ML models on large datasets of known protein structures and their ligands, it is possible to develop algorithms that can screen vast virtual libraries of proteins to identify potential new targets for 4-APb. nih.govbiophysics.org This in silico approach can prioritize experimental studies, saving time and resources. For instance, deep learning models can analyze the 3D structure of a protein's binding pocket and predict the binding affinity of 4-APb, even for proteins that are not homologous to known serine proteases. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models, a long-standing application of machine learning, can also be developed for 4-APb and its analogs. By correlating the chemical structures of a series of compounds with their biological activities, QSAR models can predict the activity of new, untested molecules and guide the synthesis of more potent and selective inhibitors.

Advanced Methodological Development for In Vitro Biophysical Characterization

While classical enzyme kinetics have been instrumental in characterizing the inhibitory properties of this compound, the advent of more advanced biophysical techniques offers the opportunity for a much deeper understanding of its interactions with target proteins. nuvisan.comnumberanalytics.com These methods can provide detailed information on the thermodynamics, kinetics, and structural basis of binding, which is crucial for the rational design of improved derivatives.

Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.govacs.org This information can reveal the driving forces behind the binding event and can be used to guide lead optimization.

Surface Plasmon Resonance (SPR) is another powerful technique that allows for the real-time, label-free analysis of binding kinetics. nuvisan.comnih.gov By immobilizing the target protein on a sensor chip and flowing a solution of 4-APb over it, SPR can determine the association (kon) and dissociation (koff) rate constants, providing a more dynamic picture of the interaction than equilibrium-based methods.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ligand-observed NMR techniques, can be used to study the binding of 4-APb to its target proteins in solution. numberanalytics.comnih.gov These methods can confirm binding, determine the binding affinity, and even provide structural information about the binding mode by observing changes in the NMR spectrum of the ligand upon addition of the protein.

Finally, native mass spectrometry is emerging as a valuable tool for studying non-covalent protein-ligand complexes. numberanalytics.com This technique allows for the direct observation of the complex in the gas phase, confirming the stoichiometry of binding and providing information on the influence of the ligand on the protein's conformation.

Technique Information Obtained Relevance to 4-APb Research
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), stoichiometry (n) acs.orgUnderstanding the thermodynamic driving forces of binding.
Surface Plasmon Resonance (SPR)Association (kon) and dissociation (koff) rates, binding affinity (Kd) nuvisan.comReal-time kinetic analysis of the interaction.
Nuclear Magnetic Resonance (NMR)Binding confirmation, affinity, and structural details of the interaction. numberanalytics.comDetailed solution-state analysis of the binding mode.
Native Mass Spectrometry (MS)Stoichiometry of the complex, conformational changes upon binding. numberanalytics.comCharacterization of the intact protein-ligand complex.

Potential as a Scaffold for Rational Design of Chemical Tools

The this compound structure represents a valuable scaffold for the rational design of a diverse array of chemical tools. mskcc.org A scaffold, in medicinal chemistry, is a core molecular structure to which various functional groups can be attached to create a library of related compounds. nasc.org.uk By systematically modifying the 4-APb scaffold, researchers can fine-tune its properties to suit specific applications, from basic research to drug discovery.

One promising avenue is the development of derivatives with improved selectivity for specific serine proteases or even for newly identified off-targets. Computational studies, such as molecular docking and molecular dynamics simulations, can be used to predict how modifications to the scaffold will affect its binding to different proteins. nih.govrsc.orgnih.govui.edu.ngresearchgate.net For example, adding substituents to the phenyl rings of 4-APb could introduce new interactions with the binding pocket of a target protein, thereby enhancing affinity and selectivity.

Another important application of scaffold-based design is the development of "chemical probes," which are small molecules used to study the function of proteins in cells and organisms. mskcc.orgnih.gov By attaching fluorescent tags, biotin labels, or photoreactive groups to the 4-APb scaffold, as discussed in section 7.2, a versatile toolkit for studying its target proteins can be created. The design of appropriate negative controls, which are structurally similar to the probe but inactive against the target, is also a critical aspect of this process to ensure that any observed biological effects are due to the intended interaction. nih.gov

Furthermore, the concept of "scaffold hopping" could be applied to the 4-APb structure. mdpi.com This involves replacing the core scaffold with a different chemical structure while maintaining the key pharmacophoric features necessary for biological activity. This approach can lead to the discovery of entirely new classes of inhibitors with different physicochemical properties, potentially overcoming limitations of the original scaffold, such as poor solubility or metabolic instability.

The continued exploration of the this compound scaffold, guided by the principles of rational design and enabled by modern synthetic and computational methods, holds great promise for the development of a new generation of chemical tools for biological research.

Q & A

Q. What are the critical safety considerations when handling 4-Amidinophenylbenzoate in laboratory settings?

Methodological Answer:

  • Hazard Classification : Based on analogous compounds (e.g., 4-Aminodiphenylamine), this compound may exhibit acute oral toxicity (GHS Category 4), skin sensitization (Category 1), and environmental toxicity (Aquatic Chronic 1). Always consult GHS-compliant safety data sheets for specific handling protocols .
  • Preventive Measures : Use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid dust generation. Implement spill containment procedures (e.g., inert absorbents) to prevent environmental release .
  • Waste Management : Segregate contaminated waste and dispose via certified hazardous waste facilities to comply with EPA/REACH regulations .

Q. How can researchers optimize synthesis routes for this compound while minimizing side products?

Methodological Answer:

  • Route Selection : Compare esterification (e.g., coupling amidines with benzoic acid derivatives) vs. catalytic methods (e.g., Pd-mediated cross-coupling). Monitor reaction progress via TLC or HPLC.
  • Purity Validation : Use melting point analysis (>300°C as a reference for similar benzoic acid derivatives) and NMR (e.g., δ 7.5–8.5 ppm for aromatic protons) to confirm structural integrity .
  • Side-Product Mitigation : Adjust stoichiometry (e.g., 1.2:1 molar ratio of amidine to benzoate) and employ anhydrous conditions to suppress hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound’s solubility and stability?

Methodological Answer:

  • Solubility Profiling : Use UV-Vis spectroscopy in solvents like DMSO, ethanol, and PBS (pH 7.4) to quantify solubility. Reference NIST solubility databases for benzoate analogs .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Track pH-dependent hydrolysis (e.g., instability in alkaline conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

  • Data Harmonization : Apply systematic review frameworks (e.g., Cochrane guidelines) to assess study quality, including bias risk (e.g., sample size, blinding) and statistical power .
  • Meta-Analysis : Pool data from in vitro assays (e.g., IC50 values for serine protease inhibition) using random-effects models to account for inter-study variability .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

Q. What strategies improve the reproducibility of this compound-based enzyme inhibition assays?

Methodological Answer:

  • Assay Design : Use positive controls (e.g., aprotinin for trypsin inhibition) and pre-incubate enzymes with inhibitors (30 min, 37°C) to ensure equilibrium .
  • Data Normalization : Express inhibition as % activity relative to vehicle controls and report mean ± SEM (n ≥ 3 replicates).
  • Interference Checks : Test for compound autofluorescence (e.g., λex/λem = 280/340 nm) and adjust detection parameters .

Q. How can computational modeling guide the design of this compound analogs with enhanced selectivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., thrombin’s S1 pocket). Prioritize analogs with ΔG < −8 kcal/mol .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity to predict optimal functional groups (e.g., electron-withdrawing groups at C4) .
  • ADMET Prediction : Apply SwissADME to assess permeability (e.g., LogP < 3) and metabolic stability (CYP450 interactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.